Dual Orthogonal Reactive Sites: 2-Chloro and 5-Thiol Enable Sequential Functionalization Not Possible with Single-Site Analogs
2-Chlorothiazole-5-thiol possesses two orthogonal reactive handles—a nucleophilic thiol at the 5-position and an electrophilic chloro at the 2-position—enabling sequential, site-selective derivatization. In contrast, 2-chlorothiazole lacks the thiol nucleophile [1], while 5-chlorothiazole-2-thiol reverses the substitution pattern and alters the electronic environment at both positions . This dual-handle architecture permits chemists to first functionalize the thiol via alkylation or Michael addition, then subsequently perform nucleophilic aromatic substitution or Pd-catalyzed cross-coupling at the 2-chloro site—a synthetic sequence not achievable with mono-functional analogs.
| Evidence Dimension | Number of orthogonal reactive sites available for sequential derivatization |
|---|---|
| Target Compound Data | 2 reactive sites (2-Cl electrophile, 5-SH nucleophile) |
| Comparator Or Baseline | 2-Chlorothiazole: 1 reactive site (2-Cl only). 5-Chlorothiazole-2-thiol: 2 sites but inverted electronics |
| Quantified Difference | 2 sites vs. 1 site (100% increase in synthetic handles) |
| Conditions | Standard organic synthesis conditions for thiol alkylation and aryl chloride substitution |
Why This Matters
For procurement officers evaluating building block libraries, compounds with orthogonal reactive sites reduce total synthetic step count and increase molecular diversity generation efficiency.
- [1] PubChem CID 76429. 2-Chlorothiazole. National Center for Biotechnology Information. View Source
